Meropenem was first synthesized in the 1980s and is derived from the thienamycin class of antibiotics. It is classified under the Anatomical Therapeutic Chemical classification system as J01DH02, indicating its use as an antibacterial for systemic use. The chemical formula for meropenem trihydrate is , with a molecular weight of approximately 437.51 g/mol .
The synthesis of meropenem trihydrate involves multiple steps, primarily starting from methyl vinyl phosphate and thiopyrrolidine. The process can be summarized as follows:
The molecular structure of meropenem trihydrate features a bicyclic core characteristic of carbapenems, which includes a β-lactam ring fused to a five-membered ring containing sulfur. Key structural details include:
Meropenem trihydrate participates in several chemical reactions relevant to its function:
Meropenem exerts its bactericidal effect primarily through the inhibition of cell wall synthesis in bacteria:
Meropenem trihydrate exhibits several notable physical and chemical properties:
Meropenem trihydrate has significant applications in clinical medicine:
Crystallization represents the critical step defining the physicochemical stability, polymorphic purity, and hydrate consistency of meropenem trihydrate. The β-lactam core’s susceptibility to hydrolysis and ring opening mandates strictly controlled environments to prevent degradant formation and ensure trihydrate exclusivity.
Solvent-antisolvent crystallization remains the industrial mainstay for meropenem trihydrate due to its efficacy in nucleation regulation, crystal size distribution (CSD) control, and rapid kinetics. The patented methodology utilizes a sequential approach combining water-miscible organic solvents with aqueous phases under precisely defined conditions to precipitate the trihydrate form exclusively [1].
Key Process Parameters:
Table 1: Impact of Solvent-Antisolvent Parameters on Meropenem Trihydrate Crystallization
Parameter | Optimal Range | Deviation Effect | Industrial Rationale |
---|---|---|---|
Solvent | Acetone | THF: Higher degradation; Alcohols: Solvate risk | Balance solubility, stability, hydrate control |
Antisolvent Temp. | 2-5°C | >10°C: Increased degradation, broader CSD | Minimize hydrolysis during nucleation |
Vwater:Vacetone | 0.2:1 - 0.4:1 | >0.5:1: Oil/Amorphous; <0.1:1: Low yield | Induce supersaturation without destabilization |
Stirring Rate | 300-400 rpm | <200 rpm: Agglomeration; >600 rpm: Crystal breakage | Uniform mixing, controlled crystal growth |
Maintaining defined temperature profiles throughout crystallization and isolation is non-negotiable for polymorphic purity and trihydrate stability. Meropenem exhibits metastable polymorphs and anhydrous forms vulnerable to conversion under thermal stress.
Critical Temperature Control Points:
Characterization Evidence: X-ray Powder Diffraction (XRPD) studies confirm that crystals produced under strict temperature gradients (0-5°C crystallization, <30°C drying) exhibit identical diffraction patterns to non-stressed meropenem trihydrate reference material. Deviations, particularly during drying, introduce detectable amorphous halos or anhydrous peaks. Differential Scanning Calorimetry (DSC) further validates stability, showing a characteristic endotherm for water loss (~100-130°C) followed by decomposition (>150°C) only in correctly processed material [4].
The crystallization mother liquor contains significant levels of process-related impurities (synthesis intermediates, dimers, ring-opened meropenem) and degradants generated during processing. Efficient isolation protocols are designed for maximal trihydrate recovery while minimizing impurity inclusion and degradation post-crystallization.
Oxygen exposure catalyzes oxidative degradation pathways in meropenem. Consequently, inertization using nitrogen (N₂) is essential during solid-liquid separation.
Standardized Inert Protocol:
This inert handling minimizes peroxide formation and sulfur oxidation, critical for maintaining the chemical potency and color stability (preventing off-white to pink discoloration sometimes observed upon poor handling, potentially linked to radical formation from trapped water radiolysis) [1] [4].
The choice of wash solvents and recrystallization solvents directly impacts the purge of hydrophobic impurities and process-related polar degradants. Solvent selection balances purification efficiency, crystal stability, and operational safety.
Solvent Optimization Strategies:
Table 2: Organic Solvent Roles in Meropenem Trihydrate Purification
Solvent/System | Primary Function | Target Impurities Removed | Critical Control Parameter |
---|---|---|---|
Acetone/Water (80:20) | Primary Cake Wash | Water-soluble impurities, salts, polar degradants | Temperature (2-8°C), Water content (±2%) |
Pure Acetone/Ethanol | Secondary Wash, Dehydration | Traces of hydrophobic impurities, residual water | Low Water Content (<0.1%) |
EtOAc / iPrOH (3:1) | Liquid-Liquid Extraction (Post-deprotection) | p-Nitro toluene, hydrophobic synthesis intermediates | pH (6.5-7.0), Mixing efficiency |
Methanol | Limited use in recrystallization (solvate risk) | Highly polar impurities | Strict temp. control, low concentration |
Hydrogenolysis Integration: A key purification occurs before crystallization during the final deprotection step (removal of the p-nitrobenzyl protecting group). Hydrogenolysis using Pd/C catalysts under mild conditions (e.g., 2-5 bar H₂, 15-25°C) in biphasic systems (aqueous buffer/organic solvent like THF or EtOAc) allows efficient removal of the deprotection by-product (p-nitro toluene) into the organic phase via extraction, isolating purified meropenem in the aqueous layer. Subsequent activated carbon treatment of the aqueous layer removes trace Pd and colored impurities prior to crystallization [2]. This integrated approach significantly reduces the impurity burden entering the crystallization step, enhancing final trihydrate purity.
Table 3: Essential Properties of Meropenem Trihydrate
Property | Value/Description | Source/Confirmation Method |
---|---|---|
Chemical Name | (4R,5S,6S)-3-[[(3S,5S)-5-(Dimethylcarbamoyl)-3-pyrrolidinyl]thio]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid trihydrate | IUPAC Nomenclature |
Molecular Formula | C₁₇H₂₅N₃O₅S · 3H₂O | Elemental Analysis, MS [5] |
Formula Weight | 437.51 g/mol (383.46 g/mol anhydrous + 54.05 g/mol H₂O) | [5] |
CAS Number | 119478-56-7 | [5] |
Appearance | White to slightly off-white crystalline powder | Visual, Microscopy |
Critical Thermal Events | ~100-130°C (Water Loss Endotherm), >150°C (Decomposition) | DSC, TGA [4] |
Crystal Water Content | ~12.35% (Theoretical); ~10.45-12.83% (Observed by TGA) | TGA [4] |
Storage Conditions | -20°C (Recommended for long-term stability) | Stability Studies [4] [5] |
The optimized synthesis and purification methodologies detailed herein—leveraging controlled solvent-antisolvent crystallization, strict thermal management, inert handling, and strategic solvent selection—enable the robust industrial production of meropenem trihydrate meeting stringent pharmaceutical quality attributes. These processes directly address the inherent instability of the carbapenem core, ensuring the final product delivers the required chemical purity, crystal form fidelity, and therapeutic efficacy.
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: